3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea
Description
3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea is a urea derivative featuring a benzothiazole ring and a 1-cyanocyclohexyl substituent. The urea moiety in this compound enhances hydrogen-bonding capacity, which is critical for target binding and selectivity.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(1-cyanocyclohexyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c16-10-15(8-4-1-5-9-15)19-13(20)18-14-17-11-6-2-3-7-12(11)21-14/h2-3,6-7H,1,4-5,8-9H2,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJFSJQLNNTWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea, with the CAS number 1280871-97-7, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H16N4OS, and it has a molecular weight of 300.38 g/mol. This article explores the biological activity of this compound based on various research findings, including synthesis methods, biological assays, and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through reactions involving benzothiazole derivatives and urea. The structural characteristics include:
- Molecular Structure : The compound features a benzothiazole moiety linked to a cyanocyclohexyl group via a urea functional group.
- Stability : The molecules are stabilized by intermolecular hydrogen bonds, which contribute to their structural integrity .
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4OS |
| Molecular Weight | 300.38 g/mol |
| CAS Number | 1280871-97-7 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzothiazole derivatives have shown efficacy against various bacterial strains and fungi .
Anticancer Properties
Recent investigations into the anticancer potential of benzothiazole derivatives suggest that they may inhibit cell proliferation in several cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways related to tumor growth .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes or receptors involved in cellular processes. The presence of the urea linkage may enhance its binding affinity to target proteins.
Comparison with Similar Compounds
Impact of Substituents on Benzothiazole
- Electron-Withdrawing Groups (e.g., Cl, CN): Chlorine at the 4- or 6-position (as in and ) enhances antimicrobial activity by increasing electrophilicity, improving target binding. The cyano group in the target compound may similarly modulate electronic properties but with distinct steric effects due to the cyclohexyl backbone .
- Electron-Donating Groups (e.g., Methoxy, Methyl): Methoxy (6-position) and methyl groups (6-position in ) improve solubility and antioxidant activity by stabilizing radical intermediates .
Role of Urea Substituents
- Bulky Groups (Adamantyl): Adamantyl substituents () improve metabolic stability and target affinity due to rigid, hydrophobic interactions .
- Aromatic/Chlorinated Groups (3-Chlorophenyl): Enhance π-π stacking with protein targets, as seen in antioxidant activity .
- Thiourea vs. Urea: Thiourea derivatives () exhibit stronger metal-binding capacity, useful in anticancer applications but may face higher toxicity risks .
Research Findings and Pharmacological Profiles
Antimicrobial Activity
1-Butyl-3-(4-chloro-1,3-benzothiazol-2-yl)urea demonstrates broad-spectrum antimicrobial activity, attributed to the 4-chloro group disrupting microbial enzyme function. In contrast, the target compound’s 1-cyanocyclohexyl group may limit microbial uptake due to steric hindrance, necessitating further studies .
Antioxidant Potential
1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea reduces oxidative stress markers in cellular models. The methyl group stabilizes the benzothiazole ring, while the chlorophenyl group enhances radical scavenging. The target compound lacks electron-donating substituents, suggesting lower inherent antioxidant capacity .
Stability and Bioavailability
Adamantyl-substituted derivatives () show prolonged half-lives in pharmacokinetic studies. The rigidity of adamantane improves resistance to enzymatic degradation compared to the flexible cyclohexyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
